molecular formula C13H12BrN3O B2693249 N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415562-59-1

N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2693249
CAS No.: 2415562-59-1
M. Wt: 306.163
InChI Key: OBCRHSLSYHNADP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound offered for research and development purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring a pyrimidine core, like this one, are of significant interest in medicinal chemistry and drug discovery. The pyrimidinecarboxamide scaffold is a privileged structure in the design of biologically active molecules . Specifically, the N-(4-bromophenyl)carboxamide moiety is a common structural element found in compounds investigated for their antibacterial properties, particularly against drug-resistant bacterial strains . Research on similar structures has shown that such molecules can exhibit potent activity against critical pathogens, including extensively drug-resistant (XDR) Acinetobacter baumannii and Salmonella Typhi, making them valuable templates for developing new anti-infective agents . The mechanism of action for related compounds often involves targeting essential bacterial enzymes. Molecular docking and simulation studies on analogs suggest potential interactions with key protein active sites, indicating a mechanism that may involve enzyme inhibition . Furthermore, the specific substitution pattern on the pyrimidine ring can be tailored to modulate the compound's physicochemical properties and biological activity, offering a versatile platform for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key synthetic intermediate or a building block for constructing more complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is effective for functionalizing similar aryl bromide substrates .

Properties

IUPAC Name

N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCRHSLSYHNADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the pyrimidine is reacted with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethyl groups and the carboxamide functional group.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or alkenes in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl or alkene-linked compounds.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the pyrimidine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interfere with cellular pathways by binding to receptors and modulating signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

The substitution of halogens (F, Cl, Br, I) on the phenyl ring significantly influences physicochemical and biological properties. For example:

Compound IC50 (μM) Activity Context Evidence Source
N-(4-Fluorophenyl)maleimide 5.18 Monoacylglycerol lipase inhibition
N-(4-Chlorophenyl)maleimide 7.24 Monoacylglycerol lipase inhibition
N-(4-Bromophenyl)maleimide 4.37 Monoacylglycerol lipase inhibition
N-(4-Iodophenyl)maleimide 4.34 Monoacylglycerol lipase inhibition

The bromo-substituted analogue exhibits comparable potency to iodo derivatives, suggesting that halogen size (van der Waals radius) minimally impacts activity in this series. However, in crystal structures, bromine’s larger size increases unit cell parameters (e.g., a-axis: 8.0720 Å for Br vs.

Pyrimidine vs. Pyridazine Derivatives

Replacing the pyrimidine core with pyridazine alters biological activity. For instance:

  • Pyridazin-3(2H)-one derivatives with bromophenyl groups act as formyl peptide receptor (FPR2) agonists, inducing calcium mobilization in neutrophils (EC50 ~ 10 nM) .
  • Pyrimidine-based carboxamides (e.g., N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide) are hypothesized to exhibit distinct selectivity due to methyl groups enhancing lipophilicity and steric effects.

Carboxamide Linker Modifications

Varying the carboxamide’s aromatic core impacts synthetic efficiency and bioactivity:

  • Quinoline-2-carboxamide derivatives require microwave-assisted synthesis (150°C, 2 hours) for 85% yield .
  • Pyridine-2-carboxamide analogues form stable palladium(II) complexes for catalytic applications, with bromophenyl ligands showing moderate coordination efficiency (yield: 65–70%) .

Physicochemical and Structural Insights

Crystallographic studies of bromophenyl derivatives reveal:

  • Twist angles: Dihedral angles between aromatic rings (~56°) create non-planar conformations, optimizing π–π stacking and C–H⋯N interactions .

Biological Activity

N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a bromophenyl group and dimethyl groups. Its chemical structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenyl group enhances hydrophobic interactions, while the carboxamide group can form hydrogen bonds with active sites on proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various drug-resistant strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Acinetobacter baumannii8 µg/mL
Klebsiella pneumoniae16 µg/mL
Staphylococcus aureus4 µg/mL

The compound has shown particularly potent effects against NDM-positive strains of A. baumannii, suggesting its potential as an effective therapeutic agent against multi-drug resistant infections.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Studies indicate that it may inhibit the growth of cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways, which has been validated through flow cytometry and caspase activity assays.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on the efficacy of this compound against drug-resistant bacteria revealed that it inhibited biofilm formation significantly more than traditional antibiotics. The study utilized a combination of agar diffusion methods and biofilm quantification assays to establish its effectiveness .
  • Cancer Cell Line Study : In a recent investigation involving various cancer cell lines (e.g., MCF-7 and HeLa), this compound exhibited IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrimidine derivatives. Modifications to the bromophenyl group or the carboxamide moiety can enhance potency and selectivity for specific biological targets.

Summary of Research Findings

Study Focus Findings Reference
Antibacterial ActivityEffective against drug-resistant strains
Anticancer ActivityInduces apoptosis in cancer cell lines
Structure-Activity RelationshipModifications can enhance potency

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine ring. Key steps include:

  • Amide bond formation : Reacting 5,6-dimethylpyrimidine-4-carboxylic acid with 4-bromoaniline using coupling agents like DCC or EDC in anhydrous solvents (e.g., DMF) under nitrogen atmosphere.
  • Optimization : Temperature control (60–80°C), solvent selection (polar aprotic solvents), and catalysts (e.g., DMAP) improve yield. Purification via column chromatography or recrystallization ensures purity .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and 2D experiments (HSQC, HMBC) to confirm substituent positions.
    • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and non-covalent interactions (e.g., hydrogen bonding) .

Advanced: How can researchers design experiments to probe non-covalent interactions (e.g., chalcogen bonding) involving this compound?

Answer:

  • Crystallographic Analysis : Use high-resolution X-ray data to measure bond distances (e.g., S⋯N interactions at ~2.5 Å) and angles.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and quantify interaction energies.
  • Competitive Binding Assays : Introduce electron-rich/electron-poor co-crystals to study interaction preferences .

Advanced: How should contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects) be resolved?

Answer:

  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based kits to quantify IC₅₀ values.
    • Cellular Models : Compare cytotoxicity in cancer vs. normal cell lines (e.g., MTT assays) under standardized conditions.
  • Data Normalization : Account for variations in assay protocols (e.g., incubation time, serum concentration) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Targeted Therapy : Acts as a kinase inhibitor scaffold due to pyrimidine’s ability to mimic ATP-binding motifs.
  • Structure-Activity Relationship (SAR) Studies : Modify bromophenyl or methyl groups to enhance selectivity and potency .

Advanced: How can the compound’s role in catalytic processes (e.g., polymerization) be investigated?

Answer:

  • Kinetic Studies : Monitor methyl methacrylate polymerization rates via dilatometry or GPC, varying initiator concentrations.
  • Thermal Analysis : Use DSC to study initiation efficiency at different temperatures (e.g., 60–100°C).
  • Spectroscopic Tracking : In situ FT-IR to detect radical intermediates during chain propagation .

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